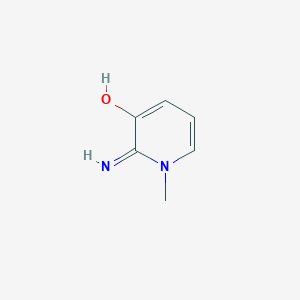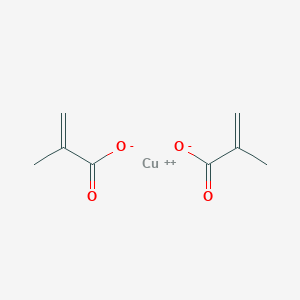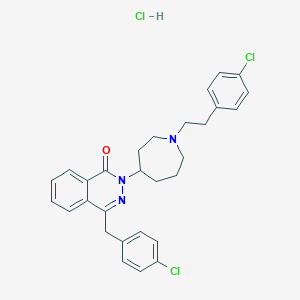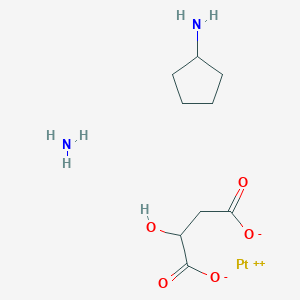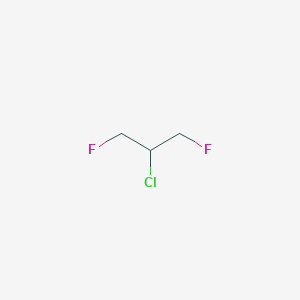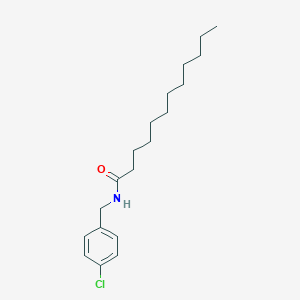
DODECANAMIDE, N-(p-CHLOROBENZYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanamide, N-(p-chlorobenzyl)-, also known as DBNPA, is a highly effective biocide that has been extensively used in various industrial applications. This organic compound is a water-soluble white powder that is widely used as a preservative, disinfectant, and fungicide. DBNPA has been found to be highly effective against a wide range of microorganisms, including bacteria, fungi, and algae.
Wirkmechanismus
DODECANAMIDE, N-(p-CHLOROBENZYL)- works by disrupting the cell membrane of microorganisms, leading to their death. It is effective against both gram-positive and gram-negative bacteria, as well as fungi and algae.
Biochemische Und Physiologische Effekte
DODECANAMIDE, N-(p-CHLOROBENZYL)- has been found to have no significant biochemical or physiological effects on humans or animals at low concentrations. However, at high concentrations, it can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
DODECANAMIDE, N-(p-CHLOROBENZYL)- is highly effective against a wide range of microorganisms and is easy to use. It is also stable under a wide range of pH and temperature conditions. However, it can be toxic to some aquatic organisms and should be used with caution in aquatic environments.
Zukünftige Richtungen
There are several future directions for research on DODECANAMIDE, N-(p-CHLOROBENZYL)-. One area of research could be to develop more environmentally friendly alternatives to DODECANAMIDE, N-(p-CHLOROBENZYL)- that are equally effective against microorganisms. Another area of research could be to study the long-term effects of DODECANAMIDE, N-(p-CHLOROBENZYL)- on aquatic ecosystems. Finally, research could be conducted to explore the potential use of DODECANAMIDE, N-(p-CHLOROBENZYL)- in medical applications, such as in the treatment of bacterial infections.
Synthesemethoden
DODECANAMIDE, N-(p-CHLOROBENZYL)- is synthesized by the reaction of p-chlorobenzyl chloride with dodecanamide in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and the product is obtained in high yield.
Wissenschaftliche Forschungsanwendungen
DODECANAMIDE, N-(p-CHLOROBENZYL)- has been extensively used in various scientific research applications. It is commonly used as a biocide in water treatment systems, paper mills, and cooling towers. DODECANAMIDE, N-(p-CHLOROBENZYL)- has been found to be highly effective against a wide range of microorganisms, including bacteria, fungi, and algae. It is also used as a preservative in personal care products, such as shampoos and lotions.
Eigenschaften
CAS-Nummer |
102366-71-2 |
|---|---|
Produktname |
DODECANAMIDE, N-(p-CHLOROBENZYL)- |
Molekularformel |
C19H30ClNO |
Molekulargewicht |
323.9 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]dodecanamide |
InChI |
InChI=1S/C19H30ClNO/c1-2-3-4-5-6-7-8-9-10-11-19(22)21-16-17-12-14-18(20)15-13-17/h12-15H,2-11,16H2,1H3,(H,21,22) |
InChI-Schlüssel |
SJRZOAKHWBAIBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl |
Andere CAS-Nummern |
102366-71-2 |
Synonyme |
N-[(4-chlorophenyl)methyl]dodecanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



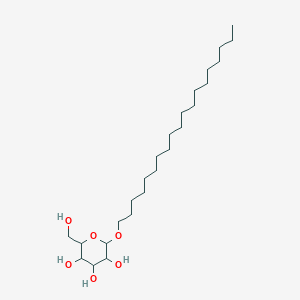
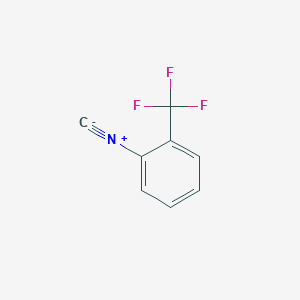
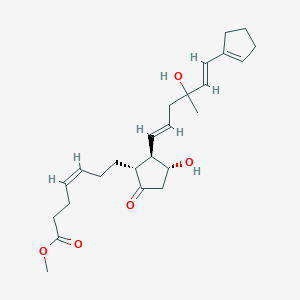
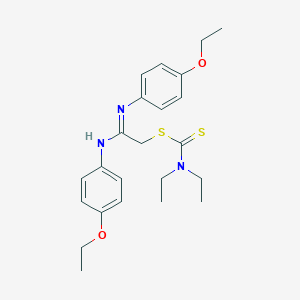
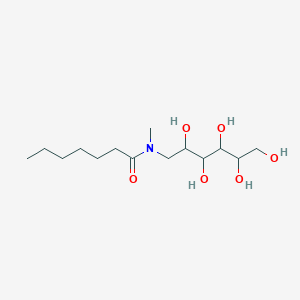
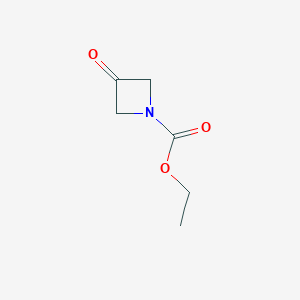
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)
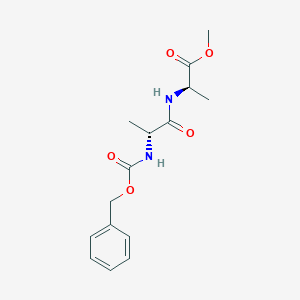
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
